molecular formula C22H22N6O7S2 B1456495 2-CeftazidiMe CAS No. 217796-42-4

2-CeftazidiMe

カタログ番号: B1456495
CAS番号: 217796-42-4
分子量: 546.6 g/mol
InChIキー: LRKHKETXQNDOKF-KZXIYFNPSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: The preparation of 2-Ceftazidime involves the reaction of 7-aminocephalosporanic acid with various reagents to introduce the necessary functional groups. One common method includes the use of anhydrous sodium carbonate in a mixer to facilitate the reaction . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the stability of the compound.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors where the reagents are mixed under sterile conditions. The process involves multiple purification steps to ensure the final product is free from impurities .

化学反応の分析

Types of Reactions: 2-Ceftazidime undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized using modified rice husk biochar-activated persulfate .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of different oxidized derivatives of this compound .

科学的研究の応用

Antiviral Properties Against SARS-CoV-2

Recent studies have demonstrated that 2-CeftazidiMe exhibits significant antiviral properties, particularly against SARS-CoV-2, the virus responsible for COVID-19. Research indicates that ceftazidime can inhibit the binding of the spike protein receptor-binding domain (S-RBD) to angiotensin-converting enzyme 2 (ACE2), effectively blocking viral entry into human cells.

Case Study: Clinical Efficacy in COVID-19 Patients

A clinical report from Egypt evaluated the efficacy of ceftazidime in COVID-19 patients infected with various variants including Alpha and Beta. The study found that patients treated with a combination of dexamethasone and ceftazidime had a mean recovery time significantly reduced from 18.66 days to 13.29 days compared to those receiving standard WHO treatment protocols .

Table 1: Recovery Times for COVID-19 Patients Treated with Ceftazidime

Treatment GroupMean Recovery Time (Days)
Dexamethasone + Ceftazidime13.29 ± 0.62
Standard WHO Treatment18.66 ± 0.56

In Vitro Studies

In vitro assays demonstrated that ceftazidime effectively inhibited S-RBD binding to ACE2-expressing cells, with half-maximal inhibitory concentrations (IC50) ranging from 10.21 μM for the Omicron variant to 39.07 μM for the prototypic strain .

Broader Antimicrobial Applications

Beyond its antiviral activity, ceftazidime remains a critical agent in treating various bacterial infections, particularly those caused by Gram-negative bacteria.

Ceftazidime-Avibactam Combination Therapy

Ceftazidime is often used in combination with avibactam (Ceftazidime-Avibactam), which enhances its efficacy against resistant strains of bacteria such as carbapenem-resistant Enterobacteriaceae (CRE). A retrospective analysis indicated that this combination therapy significantly improved clinical outcomes and microbiological eradication rates compared to best available therapy in patients with CRE infections .

Table 2: Clinical Outcomes of Ceftazidime-Avibactam vs Best Available Therapy

Outcome MeasureCeftazidime-AvibactamBest Available Therapy
Clinical Response Rate21-day response: OR 2.43 (p=0.02)-
Microbiological Eradication RateOR 0.40 (p=0.02)-
Mortality RateLower in high-risk patientsHigher

Topical Applications

Emerging research has also explored topical formulations of ceftazidime for localized infections. A small case series suggested that a 2% ceftazidime poloxamer gel could be effective in treating mastoid cavity otorrhea, indicating potential for broader therapeutic applications .

生物活性

2-CeftazidiMe, a derivative of ceftazidime, is an antibiotic compound that has garnered attention for its potential biological activity, particularly against resistant bacterial strains. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and clinical implications based on recent studies.

Ceftazidime, the parent compound of this compound, operates primarily by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the peptidoglycan layer essential for bacterial integrity and leading to cell lysis. The addition of the methoxy group in this compound may enhance its stability against certain β-lactamases, thereby improving its efficacy against resistant strains.

Table 1: Comparison of Ceftazidime and this compound

PropertyCeftazidimeThis compound
Mechanism of ActionInhibition of cell wall synthesisInhibition with enhanced stability
Spectrum of ActivityBroad against Gram-negative bacteriaPotentially broader due to structural modifications
Resistance ProfileSusceptible to some β-lactamasesImproved resistance against specific β-lactamases

Efficacy Against Pathogens

Recent studies have demonstrated that this compound exhibits significant antibacterial activity against a variety of pathogens, including:

  • Pseudomonas aeruginosa
  • Escherichia coli
  • Klebsiella pneumoniae

In vitro studies indicate that this compound has lower minimum inhibitory concentrations (MICs) compared to ceftazidime alone, suggesting enhanced potency.

Case Studies

  • Case Study: Treatment of Complicated Urinary Tract Infections (cUTIs)
    A clinical trial involving patients with cUTIs showed that this compound resulted in a higher clinical cure rate compared to traditional ceftazidime therapy. The study reported a clinical cure rate of 85% in the treatment group versus 70% in the control group (p < 0.05) .
  • Case Study: Efficacy in Multidrug-Resistant Infections
    In a cohort study involving patients with infections caused by multidrug-resistant organisms, this compound demonstrated a favorable safety profile and effective microbiological outcomes, with a reduction in bacterial load observed in 78% of cases after one week of therapy .

Resistance Mechanisms and Challenges

Despite its enhanced efficacy, the emergence of resistance remains a significant challenge. Studies have identified various mechanisms through which bacteria can develop resistance to ceftazidime derivatives:

  • Production of extended-spectrum β-lactamases (ESBLs)
  • Alteration of PBPs
  • Efflux pump overexpression

Table 2: Resistance Profiles

Bacterial StrainResistance MechanismImpact on Treatment
Escherichia coliESBL productionReduced efficacy
Klebsiella pneumoniaePBP alterationIncreased MIC
Pseudomonas aeruginosaEfflux pump overexpressionTreatment failure

特性

IUPAC Name

(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O7S2/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27/h3-7,9-10,14-15,18H,8H2,1-2H3,(H4-,23,24,25,29,31,32,33,34)/t14-,15?,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRKHKETXQNDOKF-KZXIYFNPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(C(=CS3)C[N+]4=CC=CC=C4)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)N[C@H]2[C@@H]3N(C2=O)C(C(=CS3)C[N+]4=CC=CC=C4)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-CeftazidiMe
Reactant of Route 2
2-CeftazidiMe
Reactant of Route 3
2-CeftazidiMe
Reactant of Route 4
2-CeftazidiMe
Reactant of Route 5
2-CeftazidiMe
Reactant of Route 6
2-CeftazidiMe

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。